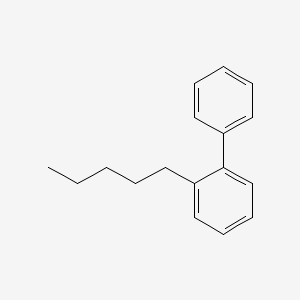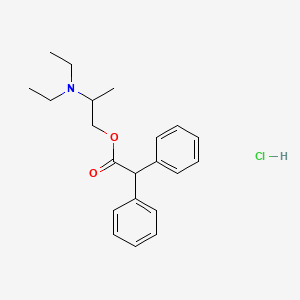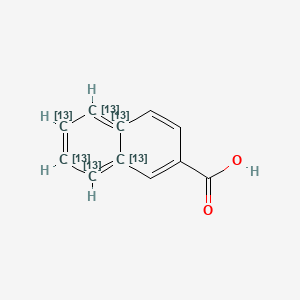
Diallyl chlorendate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diallyl chlorendate is a chemical compound with the molecular formula C15H12Cl6O4 and a molecular weight of 468.96 g/mol . It is known for its use as a highly active photoinitiator in radiation-curable formulations, fire retardant and hydrolysis-resistant polymers, screen-printable UV curable inks, and optical resins .
Vorbereitungsmethoden
Diallyl chlorendate can be synthesized through the esterification of chlorendic acid with allyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the desired product .
Analyse Chemischer Reaktionen
Diallyl chlorendate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the allyl groups are replaced by other nucleophiles.
Polymerization: It can participate in radical polymerization reactions to form cross-linked polymers.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diallyl chlorendate has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in the synthesis of polymers and resins.
Biology: It is studied for its potential use in drug delivery systems due to its ability to form stable polymers.
Medicine: Research is ongoing to explore its potential as a component in medical adhesives and coatings.
Industry: It is used in the production of fire retardant materials, hydrolysis-resistant polymers, and UV curable inks
Wirkmechanismus
The mechanism of action of diallyl chlorendate involves its ability to initiate polymerization reactions upon exposure to UV light. The compound absorbs UV light, leading to the formation of reactive radicals that initiate the polymerization process. This makes it an effective photoinitiator for various applications .
Vergleich Mit ähnlichen Verbindungen
Diallyl chlorendate can be compared with other similar compounds such as:
Diallyl phthalate: Used in molding compositions and known for its flame retardant properties.
Diallyl sulfide: Known for its health benefits and use in preventing chronic diseases.
Diallyl disulfide: Exhibits anticancer properties and is derived from garlic.
This compound is unique due to its high reactivity as a photoinitiator and its applications in producing hydrolysis-resistant and fire retardant polymers .
Eigenschaften
Molekularformel |
C15H12Cl6O4 |
|---|---|
Molekulargewicht |
469.0 g/mol |
IUPAC-Name |
bis(prop-2-enyl) (1R,4S)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C15H12Cl6O4/c1-3-5-24-11(22)7-8(12(23)25-6-4-2)14(19)10(17)9(16)13(7,18)15(14,20)21/h3-4,7-8H,1-2,5-6H2/t7?,8?,13-,14+ |
InChI-Schlüssel |
CJKWEXMFQPNNTL-BNVVDKPPSA-N |
Isomerische SMILES |
C=CCOC(=O)C1C([C@@]2(C(=C([C@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCC=C |
Kanonische SMILES |
C=CCOC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Dioxolo[4,5-e][1,3,2]dioxaphosphepin, tetrahydro-2,2-dimethyl-4,4,6,8,8-pentaphenyl-, (3aS,8aS)-](/img/structure/B13834939.png)
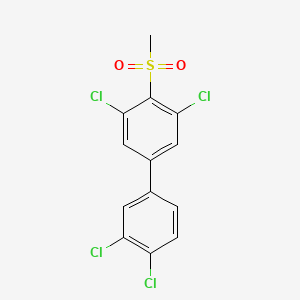
![[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] decanoate](/img/structure/B13834953.png)
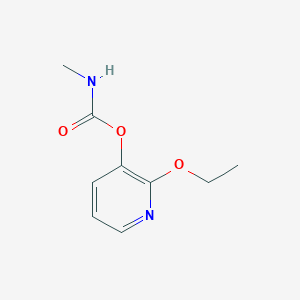
![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamothioyloxan-2-yl]methyl acetate](/img/structure/B13834963.png)
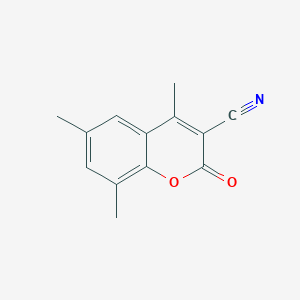
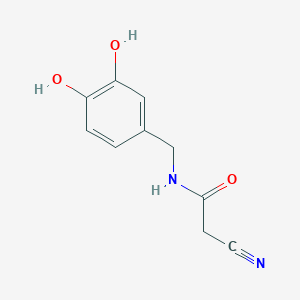
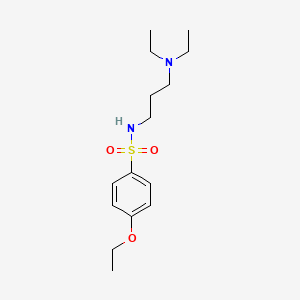

![4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4](/img/structure/B13834995.png)
